1-Acetyl-1-cyclopentene

Vue d'ensemble

Description

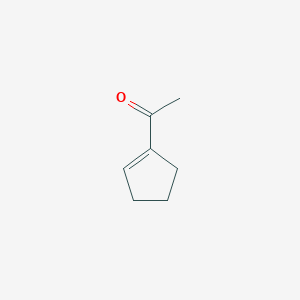

1-Acetyl-1-cyclopentene is a cyclic alkene with the molecular formula C7H10O. It is characterized by a cyclopentene ring with an acetyl group attached to the first carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-1-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate enolate, which then undergoes acetylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-1-cyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to cyclopentanol derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Cyclopentanone or cyclopentanoic acid.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentene derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Organic Molecules

1-Acetyl-1-cyclopentene serves as an important intermediate in the synthesis of complex organic compounds. It participates in various reactions, including:

- Brook Rearrangement : The compound's lithium enolate undergoes Brook rearrangement, facilitating the formation of tricyclo[5.3.0.0^1,4]decenone derivatives when reacted with 3-alkyl-3-haloacryloylsilanes .

- Oxidative Heck Reaction : In the presence of palladium catalysts, it can undergo asymmetric oxidative Heck reactions, leading to valuable synthetic pathways for creating diverse molecular structures .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Brook Rearrangement | Rearrangement of lithium enolate | Tricyclo[5.3.0.0^1,4]decenones |

| Oxidative Heck Reaction | Reaction with alkenes in presence of Pd catalysts | Various substituted alkenes and ketones |

| Nucleophilic Substitution | Substitution of the acetyl group with nucleophiles | Substituted cyclopentene derivatives |

Biological Applications

Research into the biological activities of this compound suggests potential therapeutic uses:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study on SGC-7901 gastric cancer cells demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest in the G2/M phase.

Case Study: Anticancer Activity Evaluation

In vitro studies using SGC-7901 cells revealed:

- Apoptosis Induction : Flow cytometry indicated a dose-dependent increase in apoptotic cells.

- Cell Cycle Arrest : Accumulation of cells was observed in the G2/M phase, indicating interference with cell division.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials:

- Production of Allenylcycloalkanes : The compound is used to synthesize allenylcycloalkanes, which have applications in materials science and organic synthesis .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Specialty Chemicals | Used as a precursor for various specialty chemicals |

| Materials Science | Contributes to the synthesis of advanced materials |

| Organic Synthesis | Acts as an intermediate for complex organic reactions |

Mécanisme D'action

The mechanism of action of 1-acetyl-1-cyclopentene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Cyclopentanone: A ketone with a similar cyclopentane ring structure.

Cyclopentenone: An unsaturated ketone with a similar ring structure.

Cyclopentanol: An alcohol derivative of cyclopentane.

Uniqueness: 1-Acetyl-1-cyclopentene is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

1-Acetyl-1-cyclopentene (C₇H₁₀O) is a cyclic alkene characterized by a cyclopentene ring with an acetyl group attached to the first carbon. This compound has garnered interest in various fields, particularly in organic synthesis and biological research, due to its unique structural features and reactivity.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.15 g/mol

- CAS Number : 16112-10-0

- Appearance : Colorless liquid with a characteristic odor.

The compound's structure allows it to undergo diverse chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

This compound exhibits potential biological activities through various biochemical pathways. Its ability to undergo reactions such as Brook rearrangement and oxidative Heck reaction suggests interactions with biomolecules that may influence cellular processes.

Target of Action

Research indicates that the compound may interact with specific enzymes or receptors due to its functional groups. The presence of both a ketone and an alkene allows for various nucleophilic attacks, potentially leading to significant biological effects .

Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Activity : Some derivatives of cyclopentene compounds have shown promising antimicrobial properties, suggesting that this compound might also possess similar activities .

- Cancer Research : Studies on transition metal complexes involving this compound indicate its potential as an anti-cancer agent. These complexes have been evaluated for their ability to inhibit tumor growth in vitro .

Study 1: Antimicrobial Properties

A study published in Chemical Properties and Biological Activities of Cyclopentenediones explored the antimicrobial effects of cyclopentenediones, including derivatives of this compound. Results indicated that these compounds exhibited moderate antibacterial activity against several strains of bacteria, suggesting their potential use in developing new antimicrobial agents .

Study 2: Cancer Inhibition

In a patent review on transition metal complexes, researchers highlighted the use of this compound as a ligand in synthesizing complexes that demonstrated significant cytotoxicity against cancer cell lines. The study suggests that the compound's unique structure may enhance the efficacy of these complexes in targeting cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Acetylcyclopentene | Similar cyclic structure; acetyl group | Different reactivity patterns |

| Cyclopentenone | Contains a carbonyl group | More reactive due to unsaturation |

| Cyclopentanol | Alcohol derivative of cyclopentane | Different functional group leading to distinct reactivity |

This comparison highlights how the specific arrangement of functional groups in this compound imparts unique chemical properties and reactivity profiles compared to its analogs.

Propriétés

IUPAC Name |

1-(cyclopenten-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPSLWTEUJUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167069 | |

| Record name | 1-Acetylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-10-0 | |

| Record name | 1-Acetylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16112-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-acetyl-1-cyclopentene participate in the synthesis of tricyclo[5.3.0.01,4]decenone derivatives?

A1: In the study by [], this compound acts as a nucleophilic reagent. It first reacts with lithium diisopropylamide (LDA) to form its lithium enolate. This enolate then undergoes a [3+4] annulation reaction with 3-alkyl-3-haloacryloylsilanes. The reaction proceeds through a Brook rearrangement, ultimately leading to the formation of tricyclo[5.3.0.01,4]decenone derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.